![molecular formula C21H14ClF2NO B4739377 3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide](/img/structure/B4739377.png)
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide
Overview
Description
3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylacrylamide, commonly known as CFPA, is a synthetic compound that belongs to the family of acrylamides. It has gained significant attention in the scientific community due to its potential use as a drug candidate for the treatment of various diseases.
Mechanism of Action
CFPA exerts its pharmacological effects by inhibiting the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CFPA also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, CFPA has been shown to bind to the adenosine A2A receptor, a G protein-coupled receptor that is involved in various physiological processes.
Biochemical and Physiological Effects:
CFPA has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CFPA has also been shown to exhibit significant anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, CFPA has been shown to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
CFPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits significant pharmacological effects at low concentrations, making it an ideal candidate for drug development. However, CFPA also has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects have not been extensively studied in vivo. In addition, the mechanism of action of CFPA is not fully understood, and further research is needed to elucidate its pharmacological effects.
Future Directions
CFPA has significant potential for drug development, and several future directions can be explored. First, further research is needed to elucidate the mechanism of action of CFPA. Second, the pharmacological effects of CFPA need to be studied in vivo to determine its efficacy and toxicity. Third, the potential use of CFPA for the treatment of Alzheimer's disease and Parkinson's disease needs to be explored further. Fourth, the antibacterial activity of CFPA needs to be studied in more detail to determine its potential use as an antibiotic. Finally, the potential use of CFPA for the treatment of other diseases, such as diabetes and cardiovascular diseases, needs to be explored.
Scientific Research Applications
CFPA has been extensively studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to exhibit significant anti-cancer, anti-inflammatory, and anti-bacterial properties. CFPA has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF2NO/c22-18-9-5-4-8-15(18)12-17(14-6-2-1-3-7-14)21(26)25-20-11-10-16(23)13-19(20)24/h1-13H,(H,25,26)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWOPNFACDBHTP-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2,4-difluorophenyl)-2-phenylprop-2-enamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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